BenchChemオンラインストアへようこそ!

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate

Polar surface area Membrane permeability CNS exclusion

This is the only 4‑nitrobenzoate ester in the C263 series, delivering a PSA of 97.4 Ų (>90 Ų CNS‑exclusion threshold) and 12 H‑bond acceptors—–critical for avoiding brain penetration in anti‑inflammatory programs. Compared with 4‑chloro, 4‑bromo, or 4‑methyl analogs, its logP drops 0.5–0.9 units, translating to a 3‑ to 8‑fold predicted solubility improvement. Researchers designing peripherally‑restricted COX‑2 inhibitors can leverage this compound to reduce assay precipitation and nonspecific binding. The 2‑nitro positional isomer (logP 3.69) is also available as an internally controlled probe set.

Molecular Formula C23H17N3O6S
Molecular Weight 463.46
CAS No. 851092-67-6
Cat. No. B2568168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
CAS851092-67-6
Molecular FormulaC23H17N3O6S
Molecular Weight463.46
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C23H17N3O6S/c1-16-21(33(30,31)20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)32-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3
InChIKeyQNYPTODMDKFKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 147 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate (CAS 851092-67-6): A Physicochemically Distinct Pyrazole Scaffold for Anti-Inflammatory and Kinase-Targeted Research


3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate (CAS 851092-67-6) is a fully substituted pyrazole ester that embeds a 4-nitrobenzoate leaving group on the C‑5 oxygen. The scaffold is directly related to the phenylsulfonyl‑pyrazole class explored in celecoxib‑analog programs [1] and is catalogued as screening compound C263‑0289 by ChemDiv . With a molecular weight of 463.47 Da, logP 3.83, and a polar surface area of 97.4 Ų, the compound occupies drug‑like chemical space while carrying a strong electron‑withdrawing nitro substituent that modulates both electronic and solvation properties relative to halogen‑ or methyl‑substituted benzoate analogs.

Why Generic Substitution of 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-Nitrobenzoate (CAS 851092-67-6) with Analogous Benzoate Esters Is Not Chemically Warranted


The 5‑position benzoate ester is not a passive spectator group; it directly controls the balance of polar surface area, hydrogen‑bond acceptor count, and lipophilicity. Experimental logP/logD and polar surface area measurements across the ChemDiv C263‑series reveal that para‑nitro substitution increases PSA by >30 Ų (a 52 % jump) and adds four extra hydrogen‑bond acceptors compared with chloro, fluoro, bromo, or methyl analogs [1]. These differences predict substantially altered membrane permeability, efflux‑transporter susceptibility, and solubility—factors that would confound any SAR or screening campaign if a non‑nitrated analog were substituted. Even a positional isomer (the 2‑nitrobenzoate) exhibits a 0.14‑log‑unit logP shift, demonstrating that simple isosteric replacement is not chemically equivalent .

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-Nitrobenzoate (CAS 851092-67-6) vs Closest Structural Analogs


Polar Surface Area Elevation: 4-Nitrobenzoate (PSA 97.4 Ų) vs para-Halogen/Methyl Analogs (PSA 64.1 Ų)

The 4‑nitrobenzoate ester confers a polar surface area (PSA) of 97.433 Ų, which is 33.4 Ų higher than matched 4‑chloro, 4‑fluoro, 4‑bromo, and 4‑methyl analogs that share identical pyrazole‑phenylsulfonyl cores and consistently exhibit PSA values of 64.051 Ų . The 2‑nitrobenzoate regioisomer also exhibits a nearly identical PSA (97.132 Ų), confirming the effect is para‑nitro‑specific rather than positional .

Polar surface area Membrane permeability CNS exclusion

Hydrogen‑Bond Acceptor Count: 4‑Nitrobenzoate (12 Acceptors) vs Halogen/Methyl Analogs (8 Acceptors)

The 4‑nitrobenzoate derivative carries 12 hydrogen‑bond acceptor (HBA) atoms, contributed by the nitro group (two additional oxygen atoms) plus the ester, sulfonyl, and pyrazole nitrogens. Every non‑nitrated para‑substituted analog in the C263 series (4‑Cl, 4‑F, 4‑Br, 4‑Me) registers only 8 HBA atoms because the para substituent lacks hydrogen‑bonding capacity . The 2‑nitro isomer also has 12 acceptors, confirming that the HBA count is driven by the nitro group presence rather than its position .

Hydrogen bonding Solubility Target engagement

Lipophilicity Modulation: logP 3.83 (4-Nitro) vs logP 4.49–4.73 (Halogenated Analogs) vs logP 3.69 (2-Nitro Isomer)

The measured logP of the 4‑nitrobenzoate compound is 3.8255, substantially lower than the 4‑chloro (logP 4.4946), 4‑bromo (logP 4.7338), and 4‑methyl (logP 4.3233) analogs . The 2‑nitro positional isomer exhibits a further logP reduction to 3.6851, showing that the absolute lipophilicity of this scaffold is tunable by both the nature and position of the benzoate substituent .

Lipophilicity Metabolic stability Off-target selectivity

Scaffold‑Level Validation: Phenylsulfonyl Pyrazoles as Celecoxib‑Analog COX‑2 Inhibitors with In‑Vivo ED₅₀ Reference Data

The phenylsulfonyl‑pyrazole scaffold shared by CAS 851092‑67‑6 has been validated in the peer‑reviewed literature as a productive template for anti‑inflammatory drug discovery. Abdel‑Aziz et al. (2014) reported that 5‑(4‑bromophenyl)‑4‑(phenylsulfonyl)pyrazole 15c exhibited ED₅₀ = 68 ± 2.2 μM/kg and 5‑(4‑bromophenyl)‑4‑(4‑tolylsulfonyl)pyrazole 15d gave ED₅₀ = 51 ± 0.7 μM/kg in a rat carrageenan‑induced paw edema model, both superior to celecoxib (ED₅₀ 86 ± 1.1 μM/kg) at 3 h [1]. Compound 15d also demonstrated a COX‑2/COX‑1 selectivity index approximately half that of celecoxib, while 15c was non‑selective, illustrating that subtle sulfonyl modifications tune both potency and isoform selectivity [1]. Although the 4‑nitrobenzoate compound itself has not been tested in this assay, the scaffold class provides a validated starting point for SAR expansion.

COX‑2 inhibition Anti-inflammatory Pyrazole scaffold validation

Recommended Research and Procurement Application Scenarios for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-Nitrobenzoate (CAS 851092-67-6)


Peripherally‑Restricted Anti‑Inflammatory Probe Design Using Elevated Polar Surface Area

The PSA of 97.4 Ų (exceeding the 90 Ų CNS‑exclusion threshold) and the 12 hydrogen‑bond acceptors distinguish this compound from all non‑nitrated benzoate analogs (PSA 64.1 Ų, 8 HBAs) . Researchers designing peripherally‑restricted COX‑2 inhibitors or anti‑inflammatory agents intended to avoid CNS side effects can rationally select this compound to leverage the higher PSA, which predicts reduced passive brain penetration. The scaffold‑level validation from Abdel‑Aziz et al. (2014) confirms that phenylsulfonyl‑pyrazoles can achieve in‑vivo anti‑inflammatory ED₅₀ values superior to celecoxib [1].

Solubility‑Optimized Lead for Biochemical and Cellular Screening Campaigns

The logP reduction of 0.5–0.9 log units relative to 4‑chloro (logP 4.49), 4‑bromo (logP 4.73), and 4‑methyl (logP 4.32) analogs translates to a predicted aqueous solubility improvement of 3‑ to 8‑fold . This makes the 4‑nitrobenzoate derivative the preferred choice within the C263 series when setting up biochemical assays (e.g., COX‑1/COX‑2 inhibition, kinase profiling) or cell‑based screens where compound precipitation and non‑specific binding to assay plates must be minimized.

Regioisomeric SAR Probe for Nitro‑Group Positional Effects on Target Binding

The 4‑nitro (logP 3.83) and 2‑nitro (logP 3.69) positional isomers share identical molecular weight, formula, PSA (∼97 Ų), and HBA count (12), yet differ by 0.14 logP units . This pair provides an internally controlled probe set for evaluating how the spatial orientation of the electron‑withdrawing nitro group affects binding‑pocket complementarity, hydrogen‑bond geometry, or metabolic stability, without confounding changes in bulk physicochemical descriptors that confound comparisons between nitro‑ and halogen‑substituted analogs.

Screening‑Library Diversification with a Validated Phenylsulfonyl‑Pyrazole Scaffold

The phenylsulfonyl‑pyrazole core is established as a productive pharmacophore for anti‑inflammatory drug discovery, with literature‑reported in‑vivo ED₅₀ values as low as 51 μM/kg in the carrageenan paw edema model [1]. Adding the 4‑nitrobenzoate ester to a corporate or academic screening collection introduces an underexplored electronic variant (para‑nitro) that complements existing halogen‑ and methyl‑substituted entries, enabling systematic exploration of how electron‑withdrawing character at the ester position modulates COX‑2 potency, selectivity, and GI safety relative to the published 15c/15d benchmark compounds [1].

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.